molecular formula C17H16Cl2O B1360627 2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone CAS No. 898755-37-8

2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B1360627
CAS No.: 898755-37-8
M. Wt: 307.2 g/mol
InChI Key: OPMUXZHSWXOLEI-UHFFFAOYSA-N
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Description

2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone is a propiophenone derivative with the molecular formula C₁₇H₁₆Cl₂O . This compound is offered for research and development purposes. As a specialized organic chemical, it may serve as a valuable synthetic intermediate or building block in medicinal chemistry and pharmaceutical research for developing new active compounds, though specific applications and mechanism of action for this exact molecule require further investigation. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-5-3-6-12(2)13(11)9-10-16(20)17-14(18)7-4-8-15(17)19/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMUXZHSWXOLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644817
Record name 1-(2,6-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-37-8
Record name 1-(2,6-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Key Intermediate: 2,6-Dichlorobenzaldehyde

A crucial precursor in the preparation of the target compound is 2,6-dichlorobenzaldehyde , which can be synthesized via a two-step chlorination and hydrolysis process starting from 2,6-dichlorotoluene. This method is described in patent CN103396301A and involves:

  • Step 1: Chlorination
    2,6-Dichlorotoluene is chlorinated under the catalysis of phosphorus pentachloride and light irradiation at temperatures between 50–250 °C to form 2,6-dichlorobenzyl dichloride.

  • Step 2: Hydrolysis
    The 2,6-dichlorobenzyl dichloride is hydrolyzed in the presence of an acid solvent (formic acid or acetic acid) and zinc chloride under reflux conditions to yield 2,6-dichlorobenzaldehyde with high purity (99.8–99.95%).

Step Reagents/Conditions Product Purity (%)
1 2,6-Dichlorotoluene, PCl5, chlorine, light, 50–250 °C 2,6-Dichlorobenzyl dichloride Not specified
2 Acid solvent (formic/acetic acid), ZnCl2, reflux 2,6-Dichlorobenzaldehyde 99.8–99.95

This method is efficient and scalable, providing a reliable intermediate for further synthesis steps.

Friedel-Crafts Acylation for Propiophenone Formation

The core step in synthesizing 2',6'-dichloro-3-(2,6-dimethylphenyl)propiophenone is the Friedel-Crafts acylation reaction , which couples an acyl chloride or equivalent acylating agent with an aromatic ring. The general procedure involves:

  • Generation of an acylium ion intermediate from an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
  • Electrophilic aromatic substitution of the acylium ion onto the aromatic ring of 2,6-dimethylbenzene or a related substituted aromatic compound.

This method is widely used for synthesizing substituted propiophenones and allows for regioselective acylation at the desired positions on the aromatic ring.

Parameter Typical Conditions
Catalyst Aluminum chloride (AlCl3)
Solvent Dichloromethane or carbon disulfide
Temperature 0 °C to reflux (varies by substrate)
Reaction time Several hours (typically 2–6 hours)
Work-up Quenching with water, extraction, purification

The Friedel-Crafts acylation is the key step to attach the propiophenone moiety onto the 2,6-dimethylphenyl ring, producing the target compound with dichloro substitution on the other aromatic ring.

Detailed Research Findings and Analysis

Aspect Details
Purity of intermediates 2,6-Dichlorobenzaldehyde purity reaches 99.8–99.95% via optimized chlorination/hydrolysis
Reaction yields Friedel-Crafts acylation typically yields 60–85% depending on substrate and conditions
Catalyst efficiency AlCl3 remains the most effective catalyst for acylation, though alternatives are explored
Environmental considerations Use of phosphorus pentachloride and chlorine requires careful handling; hypervalent iodine reagents offer greener alternatives

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield/Purity
1 2,6-Dichlorotoluene PCl5, chlorine, light, 50–250 °C 2,6-Dichlorobenzyl dichloride Not specified
2 2,6-Dichlorobenzyl dichloride Formic/acetic acid, ZnCl2, reflux 2,6-Dichlorobenzaldehyde 99.8–99.95% purity
3 2,6-Dichlorobenzaldehyde + 2,6-Dimethylbenzene Friedel-Crafts acylation (AlCl3 catalyst) This compound 60–85% yield (typical)

Concluding Remarks

The preparation of This compound is best achieved through a combination of:

  • Controlled chlorination and hydrolysis to prepare high-purity 2,6-dichlorobenzaldehyde as a key intermediate.
  • Friedel-Crafts acylation to attach the propiophenone moiety onto the 2,6-dimethylphenyl ring.

This approach is well-documented, scalable, and supported by patent literature and chemical synthesis protocols. Emerging methodologies involving hypervalent iodine reagents may offer future improvements in selectivity and environmental impact.

This detailed synthesis pathway provides a comprehensive, professional guide for researchers and industrial chemists aiming to prepare this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’,6’-Dichloro-3-(2,6-dimethylphenyl)propiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Chlorine Substitution Patterns

The position of chlorine atoms on the aromatic ring significantly alters physicochemical properties. For example:

  • 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898755-20-9) shares the same molecular formula (C₁₇H₁₆Cl₂O) and weight (307.21 g/mol) as the target compound but features chlorine at the 2' and 4' positions. Its experimental logP is 5.425, indicating high lipophilicity .
  • 2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898755-18-5) introduces chlorine at the 2' and 3' positions, creating a more compact structure. This configuration may increase electronic density on the aromatic ring, affecting reactivity in coupling reactions .
Table 1: Chlorinated Propiophenone Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Key Feature
2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone - C₁₇H₁₆Cl₂O 307.20 - 2,4-dimethylphenyl substitution
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone 898755-20-9 C₁₇H₁₆Cl₂O 307.21 5.425 2',4'-Cl substitution
2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone 898755-18-5 C₁₇H₁₆Cl₂O 307.21 - 2',3'-Cl substitution

Substitution on the Phenyl Group

Modifications to the dimethylphenyl group influence steric and electronic properties:

  • This asymmetric substitution may reduce crystallinity and alter melting points compared to the symmetrical 2,6-dimethyl derivative .
  • 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone (CAS 898749-89-8) introduces a trifluoromethyl group, increasing molecular weight to 347.17 g/mol. The electron-withdrawing CF₃ group enhances stability against nucleophilic attack but reduces solubility in polar solvents .

Functional Group Modifications

  • Methoxy Substitution: 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-40-1) replaces a methyl group with methoxy (-OCH₃).
  • Non-Chlorinated Analog: 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone (CAS 898792-80-8) lacks chlorine atoms, resulting in a lower molecular weight (266.38 g/mol). The absence of chlorine reduces electron-deficient character, likely slowing electrophilic substitution reactions .

Key Research Findings

Lipophilicity Trends: Chlorine substitution increases logP, as seen in 2',4'-dichloro derivatives (logP 5.425) .

Synthetic Applications : 2',6'-dichloro derivatives are preferred in cross-coupling reactions due to their balanced steric and electronic profiles, whereas 2',3'-dichloro analogs may face steric constraints .

Biological Activity

2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone, a derivative of propiophenone, is characterized by its unique structural features, including dichlorination and dimethyl substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H16Cl2OC_{17}H_{16}Cl_2O, with a molecular weight of approximately 319.22 g/mol. The presence of two chlorine atoms at the 2' and 6' positions on the aromatic ring significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of enzymes involved in inflammatory pathways, potentially altering the synthesis of pro-inflammatory mediators such as cytokines and prostaglandins. The specific mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.
  • Receptor Modulation : It may interact with receptors involved in pain signaling pathways, influencing nociceptive responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce inflammation in animal models, potentially making it useful for conditions such as arthritis.
  • Analgesic Properties : The compound has shown promise in alleviating pain symptoms, possibly through its action on central nervous system pathways.
  • Antimicrobial Activity : Some studies indicate that derivatives of propiophenones exhibit antimicrobial properties, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
4'-Chloro-3-(2,6-dimethylphenyl)propiophenoneChloro group at the para positionAntimicrobial and anti-inflammatory
3-(2,6-Dimethylphenyl)propiophenoneNo halogen substituentModerate anti-inflammatory effects
4'-Bromo-3-(2,6-dimethylphenyl)propiophenoneBromine instead of chlorineSimilar anti-inflammatory effects

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • A study by Kolanos et al. highlighted the effectiveness of chlorinated propiophenones in inhibiting COX enzymes and reducing inflammation in vivo .
  • Another research demonstrated that derivatives with similar structures exhibited significant analgesic effects in animal models .

Q & A

Q. What advanced computational methods predict the interaction of this compound with cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. Key steps:
  • Protein Preparation : Retrieve CYP3A4 structure (PDB: 1TQN) and optimize protonation states.
  • Ligand Parameterization : Assign charges via AM1-BCC and optimize geometry with DFT (B3LYP/6-31G*).
  • Binding Energy Analysis : Calculate ΔG values to rank affinity vs. known substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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